
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is a chemical compound belonging to the class of benzamide derivatives. It is a hydrophilic compound with a molecular weight of 305.24 g/mol and a melting point of 117-118°C. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-tumor agents. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
Mecanismo De Acción
Target of Action
Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.
Result of Action
Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is a versatile compound that can be used in various lab experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is also highly toxic and should be handled with extreme caution.
Direcciones Futuras
The use of 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials for electronic and optical devices is an area of ongoing research. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases. Furthermore, further research is needed to explore the potential of this compound as a tool for drug delivery, as well as its potential as an imaging agent. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes and other targets.
Métodos De Síntesis
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-bromophenol with ethyl chloroformate. This results in the formation of an ethyl ester of 4-bromophenol. The second step involves the reaction of the ethyl ester of 4-bromophenol with N-hydroxy-ethanimidamide, resulting in the formation of this compound. The third step involves the reaction of the intermediate with sodium hydroxide, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide has been used in various scientific research applications. It has been used as a starting material in the synthesis of anti-inflammatory drugs, anticoagulants, and anti-tumor agents. It has also been used in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of various other organic compounds, such as pharmaceuticals, agrochemicals, and materials for electronic and optical devices.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSZSOFHFVHKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


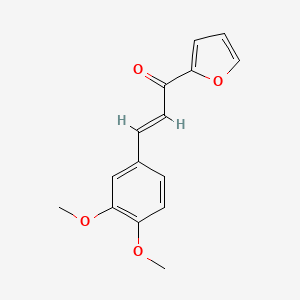
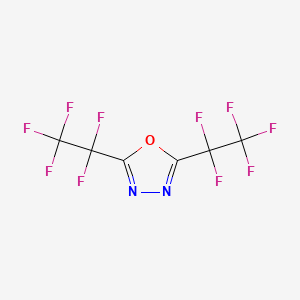
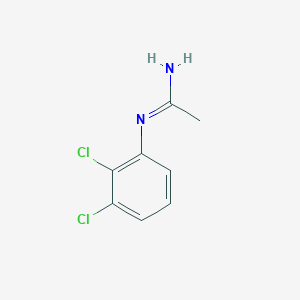





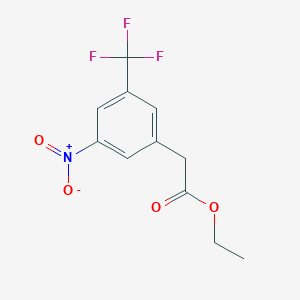
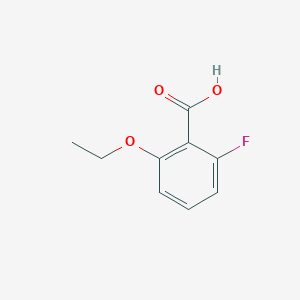

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)
